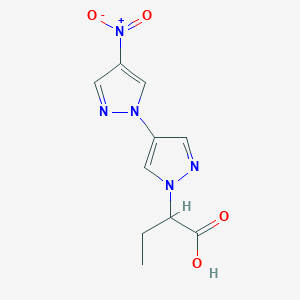

2-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid

説明

合成方法

2-(4-ニトロ-1’H-1,4’-ビピラゾール-1’-イル)ブタン酸の合成には、いくつかの段階が必要です。 一般的な方法の1つは、1,1’,4,4’-テトラニトロ-1H,1’H-3,3’-ビピラゾールのニトロ化と、それに続くC-ニトロ基の修飾が含まれます. 反応条件には通常、強い酸や塩基、特定の温度と圧力の設定が含まれ、目的の生成物が得られるようにします。

化学反応解析

2-(4-ニトロ-1’H-1,4’-ビピラゾール-1’-イル)ブタン酸は、以下のような様々な化学反応を起こします。

科学研究における用途

2-(4-ニトロ-1’H-1,4’-ビピラゾール-1’-イル)ブタン酸は、いくつかの科学研究における用途があります。

化学: より複雑な分子の合成のための構成単位として使用されます。

生物学: 抗菌性や抗癌性など、潜在的な生物活性を研究されています。

医学: 薬物開発における可能性を調査されています。

特性

分子式 |

C10H11N5O4 |

|---|---|

分子量 |

265.23 g/mol |

IUPAC名 |

2-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid |

InChI |

InChI=1S/C10H11N5O4/c1-2-9(10(16)17)14-5-7(3-12-14)13-6-8(4-11-13)15(18)19/h3-6,9H,2H2,1H3,(H,16,17) |

InChIキー |

WKQODZWMKFHUTM-UHFFFAOYSA-N |

正規SMILES |

CCC(C(=O)O)N1C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

The synthesis of 2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid involves several steps. One common method includes the nitration of 1,1’,4,4’-tetranitro-1H,1’H-3,3’-bipyrazole, followed by the modification of the C-nitro group . The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained.

化学反応の分析

2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

科学的研究の応用

Medicinal Chemistry

2-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid has been studied for its potential as an anti-cancer agent. Research indicates that compounds with similar bipyrazole structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers . The presence of the nitro group may enhance the compound's reactivity and biological activity, making it a candidate for further pharmacological studies.

Inhibitors of Kinases

The compound has shown promise as a selective inhibitor for specific kinases related to neurodegenerative diseases such as Parkinson's disease. Studies have indicated that bipyrazole derivatives can selectively inhibit LRRK2 kinase activity, which is implicated in the pathogenesis of these disorders . This specificity could lead to the development of targeted therapies with reduced side effects.

Agricultural Chemistry

Research has also explored the use of this compound in agricultural applications, particularly as a potential herbicide or fungicide. The structural characteristics of bipyrazoles allow them to interact with plant growth regulators and enzymes, suggesting that they may modulate plant growth or inhibit pathogen growth effectively .

Case Studies

作用機序

類似化合物の比較

2-(4-ニトロ-1’H-1,4’-ビピラゾール-1’-イル)ブタン酸は、以下のような他の類似化合物と比較できます。

4,4’-ジニトロ-1H,1’H-[3,3’-ビピラゾール]-5,5’-ジアミン: この化合物もニトロ基を含んでおり、類似の化学的性質を持っています.

1,1’,4,4’-テトラニトロ-1H,1’H-3,3’-ビピラゾール: この化合物は、2-(4-ニトロ-1’H-1,4’-ビピラゾール-1’-イル)ブタン酸の合成における前駆体として使用されます.

これらの比較は、2-(4-ニトロ-1’H-1,4’-ビピラゾール-1’-イル)ブタン酸の特異的な分子構造や反応性などの、その独自の性質を明らかにしています。

類似化合物との比較

2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid can be compared with other similar compounds, such as:

4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: This compound also contains nitro groups and has similar chemical properties.

1,1’,4,4’-tetranitro-1H,1’H-3,3’-bipyrazole: This compound is used as a precursor in the synthesis of 2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid.

These comparisons highlight the unique properties of 2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid, such as its specific molecular structure and reactivity.

生物活性

2-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid (CAS No. 2054953-46-5) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11N5O4

- Molecular Weight : 265.23 g/mol

- CAS Number : 2054953-46-5

- pKa : Approximately 3.53 .

Biological Activity Overview

The biological activity of 2-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid has been investigated in various studies, focusing on its role in cancer treatment and inflammatory diseases.

Anticancer Activity

Research indicates that compounds similar to 2-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid exhibit significant anticancer properties. A study highlighted that derivatives of bipyrazole compounds show selective inhibition against various cancer cell lines, including breast and prostate cancers . The mechanism often involves the inhibition of specific kinases associated with cancer progression.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has shown promise in treating inflammatory diseases. It is noted for its ability to modulate immune responses and reduce inflammation in conditions such as rheumatoid arthritis and Crohn's disease .

The exact mechanisms through which 2-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets involved in cell signaling pathways relevant to cancer and inflammation.

Enzyme Inhibition

One proposed mechanism involves the inhibition of enzymes linked to the proliferation of cancer cells. For instance, studies have demonstrated that certain bipyrazole derivatives can inhibit myosin function, which is crucial for cellular motility and division .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study on Anticancer Activity | Demonstrated selective inhibition of cancer cell lines by bipyrazole derivatives. |

| Inflammation Modulation Study | Showed efficacy in reducing inflammation markers in animal models of rheumatoid arthritis. |

| Mechanistic Insights | Explored the role of bipyrazole compounds in inhibiting actin-myosin interactions, impacting cell motility. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。